N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
Description
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Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-9-16(10-14(13)2)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQAPPAEVKHZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is noted for its diverse biological activities, particularly in medicinal chemistry. The unique structure of this compound, characterized by a fused bicyclic core and various substituents, contributes to its potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 899966-94-0 |
The core structure features a pyrazolo[3,4-d]pyrimidine framework with a cyclohexanecarboxamide group, which enhances its biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activities. Specifically, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation and apoptosis. For instance:
- Mechanism of Action : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and gene expression regulation in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives show selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Notably, some derivatives have IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Antimicrobial Activity
The compound's biological profile also extends to antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria:
- Efficacy Against Bacteria : Preliminary studies suggest that certain substitutions on the pyrazolo core enhance antibacterial activity. For example, compounds with specific functional groups have shown minimum inhibitory concentrations (MIC) below 10 µM against strains like Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has been explored due to its ability to scavenge free radicals and reduce oxidative stress:
- Mechanistic Insights : The presence of electron-donating groups in the structure may facilitate the donation of electrons to free radicals, thus mitigating oxidative damage in biological systems. This activity is particularly relevant in preventing cellular damage associated with chronic diseases.
Case Studies
-
Anticancer Study on MCF-7 Cells :
- Objective : To evaluate the antiproliferative effects of the compound on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : An IC50 value of approximately 5 µM was observed, suggesting significant inhibition of cell growth compared to control groups.
-
Antimicrobial Assessment :
- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : Compounds exhibited clear zones of inhibition at concentrations as low as 20 µg/mL.
Q & A
Q. What advanced techniques validate the compound’s degradation pathways in metabolic studies?
- Methodological Answer: LC-MS/MS identifies Phase I metabolites (e.g., hydroxylation at cyclohexane) and Phase II conjugates (glucuronidation). Stable isotope labeling (¹³C/¹⁵N) traces metabolic fate in hepatocyte incubations. CYP450 inhibition assays (CYP3A4/2D6) assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
